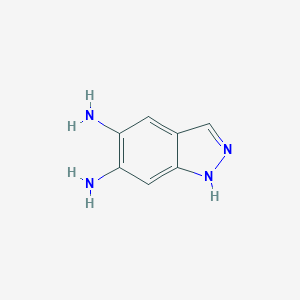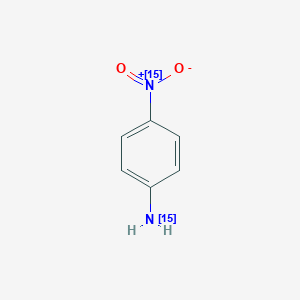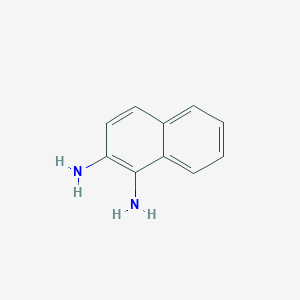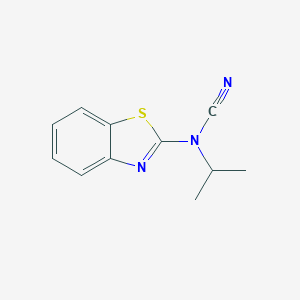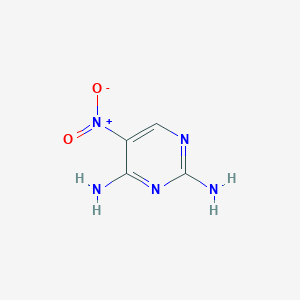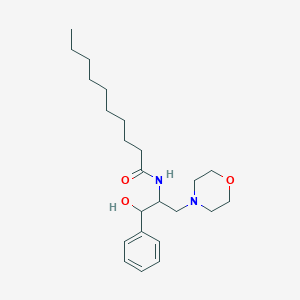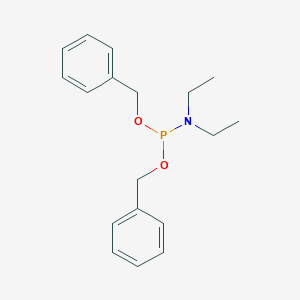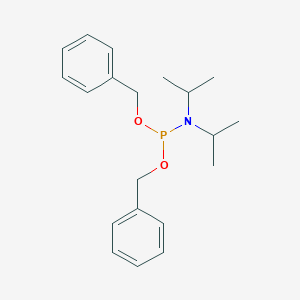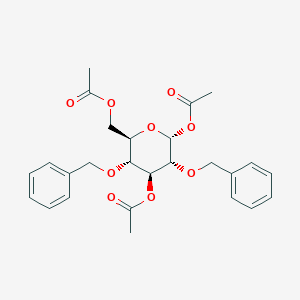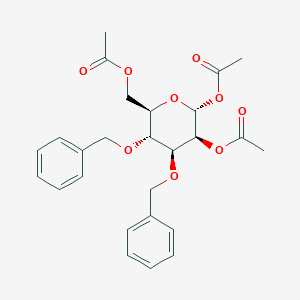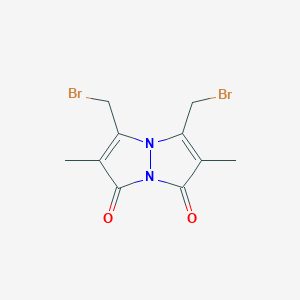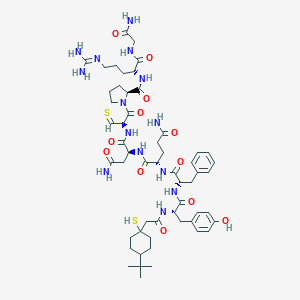
Argipressin, (4-tert-butyl-1-mercaptocyclohexaneacetic acid)(1)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Argipressin, also known as antidiuretic hormone (ADH), is a peptide hormone that regulates water balance in the body. It is synthesized in the hypothalamus and released by the posterior pituitary gland. Argipressin has been extensively studied for its biochemical and physiological effects, as well as its potential applications in scientific research.
作用機序
Argipressin acts on the kidneys to increase water reabsorption, thereby reducing urine output. It also acts on blood vessels to increase blood pressure. The mechanism of action of argipressin involves binding to specific receptors in the kidneys and blood vessels, which activates a signaling pathway that leads to the desired physiological effects.
生化学的および生理学的効果
Argipressin has a number of biochemical and physiological effects, including the regulation of water balance, blood pressure, and stress response. It also plays a role in social behavior and memory. Argipressin has been shown to increase the release of cortisol, a stress hormone, and to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis.
実験室実験の利点と制限
Argipressin has several advantages for use in lab experiments, including its ability to regulate water balance and blood pressure, and its role in social behavior and memory. However, there are also limitations to its use, including the complexity of its synthesis, the need for specialized expertise in peptide chemistry, and the potential for off-target effects.
将来の方向性
There are several future directions for research on argipressin, including the development of new synthetic methods and the exploration of its potential therapeutic applications. Argipressin has been studied for its potential use in the treatment of disorders such as diabetes insipidus, septic shock, and traumatic brain injury. Further research is needed to fully understand the mechanisms of action of argipressin and its potential applications in medicine.
合成法
Argipressin can be synthesized using solid-phase peptide synthesis or liquid-phase peptide synthesis. The former method involves the stepwise assembly of amino acids on a solid support, while the latter method involves the use of solution-phase chemistry. The synthesis of argipressin is complex and requires expertise in peptide chemistry.
科学的研究の応用
Argipressin has been used in a variety of scientific research applications, including studies on water balance, blood pressure regulation, and stress response. It has also been used in studies on social behavior and memory. Argipressin has been shown to play a role in the regulation of social behavior in animals, including aggression, pair bonding, and maternal behavior.
特性
CAS番号 |
119617-72-0 |
|---|---|
製品名 |
Argipressin, (4-tert-butyl-1-mercaptocyclohexaneacetic acid)(1)- |
分子式 |
C55H80N14O12S2 |
分子量 |
1193.4 g/mol |
IUPAC名 |
(2S)-N-[(2S)-4-amino-1-[[(2R)-1-[(2S)-2-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylidenepropan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[2-(4-tert-butyl-1-sulfanylcyclohexyl)acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide |
InChI |
InChI=1S/C55H80N14O12S2/c1-54(2,3)33-19-21-55(83,22-20-33)28-45(74)63-37(26-32-13-15-34(70)16-14-32)48(77)66-38(25-31-9-5-4-6-10-31)49(78)64-36(17-18-42(56)71)47(76)67-39(27-43(57)72)50(79)68-40(30-82)52(81)69-24-8-12-41(69)51(80)65-35(11-7-23-61-53(59)60)46(75)62-29-44(58)73/h4-6,9-10,13-16,30,33,35-41,70,83H,7-8,11-12,17-29H2,1-3H3,(H2,56,71)(H2,57,72)(H2,58,73)(H,62,75)(H,63,74)(H,64,78)(H,65,80)(H,66,77)(H,67,76)(H,68,79)(H4,59,60,61)/t33?,35-,36+,37+,38+,39+,40+,41+,55?/m1/s1 |
InChIキー |
LFQFIBYCRPIIQR-VCAUYVTFSA-N |
異性体SMILES |
CC(C)(C)C1CCC(CC1)(CC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C=S)C(=O)N4CCC[C@H]4C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N)S |
SMILES |
CC(C)(C)C1CCC(CC1)(CC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C=S)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)S |
正規SMILES |
CC(C)(C)C1CCC(CC1)(CC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C=S)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)S |
その他のCAS番号 |
119617-72-0 |
配列 |
YFQNXPRG |
同義語 |
1-(4-tert-butyl-1-mercaptocyclohexaneacetic acid)-argipressin arginine vasopressin, (4-tert-butyl-1-mercaptocyclohexaneacetic acid)(1)- argipressin, (4-tert-butyl-1-mercaptocyclohexaneacetic acid)(1)- BCADAVP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



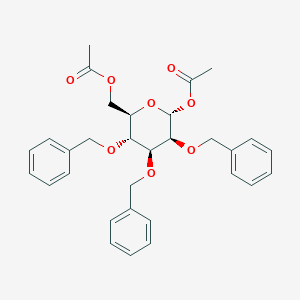
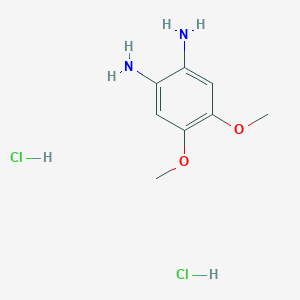
![p-Ethylcalix[7]arene](/img/structure/B43631.png)
